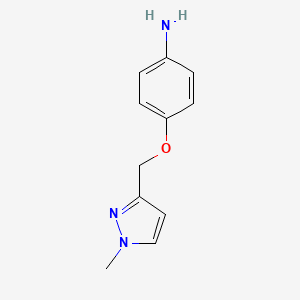

4-((1-Methyl-1H-pyrazol-3-yl)methoxy)aniline

Description

Properties

IUPAC Name |

4-[(1-methylpyrazol-3-yl)methoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14-7-6-10(13-14)8-15-11-4-2-9(12)3-5-11/h2-7H,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMALOUGEOMDRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)COC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Methyl-1H-pyrazol-3-yl)methoxy)aniline typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 4-aminophenol in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Commonly used bases for this reaction include sodium hydride (NaH) and potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The aniline group directs electrophiles to the ortho and para positions. The methoxy group further activates the aromatic ring, enabling reactions such as:

-

Nitration : Under nitric acid/sulfuric acid conditions, nitration occurs predominantly at the para position relative to the methoxy group .

-

Sulfonation : Concentrated sulfuric acid introduces sulfonic acid groups at activated positions .

-

Halogenation : Bromine or chlorine in acetic acid yields halogenated derivatives (e.g., 3-bromo-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline) .

Schiff Base Formation

The primary amine (-NH₂) reacts with aldehydes or ketones to form imines. For example:

-

Reaction with 4-methoxybenzaldehyde in ethanol under reflux yields the corresponding Schiff base .

-

Subsequent reduction with NaBH₄ regenerates the amine or produces secondary amines .

Coupling Reactions

The pyrazole and aniline moieties enable participation in cross-coupling reactions:

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces diverse aryl groups at the amine position .

-

C(sp³)-N Bond Formation : Reactions with pyrazolones or enaminonitriles under basic conditions yield fused heterocycles (e.g., pyrido[3,4-d]pyrimidines) .

Functionalization of the Pyrazole Ring

The 1-methylpyrazole unit undergoes regioselective reactions:

-

N-Alkylation/Acylation : Quaternization at N1 using alkyl halides or acyl chlorides .

-

Cyclization : With thioglycolic acid, pyrazole-thiazolidinone hybrids form via nucleophilic attack at the methylene bridge .

Demethylation of the Methoxy Group

Strong Lewis acids (e.g., BBr₃) or HI cleave the methoxy group to yield a phenolic -OH .

Oxidation Reactions

-

Amine Oxidation : Oxidizing agents (e.g., KMnO₄) convert the -NH₂ group to nitro (-NO₂) under acidic conditions .

-

Pyrazole Ring Oxidation : H₂O₂ or peracids may oxidize the pyrazole to pyrazolone derivatives .

Biological Activity-Driven Modifications

Analogous compounds exhibit antiviral and antitumor properties, often through:

-

Introduction of Halogens : Chlorine or bromine at specific positions enhances bioactivity .

-

Trifluoromethylation : CF₃ groups improve metabolic stability but may reduce potency .

Key Data Table: Representative Reactions

Scientific Research Applications

Chemistry

4-((1-Methyl-1H-pyrazol-3-yl)methoxy)aniline serves as a building block in organic synthesis. Its unique structure allows for the development of more complex organic molecules, facilitating advancements in synthetic methodologies.

Biology

Research indicates that this compound exhibits significant biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives of pyrazole can inhibit the growth of various pathogens.

- Anticancer Activity : The compound has been investigated for its potential to induce apoptosis in cancer cells, making it a candidate for drug development in oncology.

Medicine

The compound is explored as a potential drug candidate due to its unique structural features that may interact with biological targets such as enzymes or receptors. Its interactions can modulate biological pathways relevant to disease treatment .

Industry

In industrial applications, this compound is utilized in the development of:

- Dyes and Pigments : The compound's chemical properties allow it to be used in synthesizing various colorants.

- Specialty Chemicals : Its unique structure contributes to the formulation of innovative materials in chemical manufacturing.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(1-Methylpyrazolyl)aniline | Pyrazole attached directly to aniline | Anticancer |

| 3-(4-Methoxyphenyl)-1H-pyrazole | Contains methoxy and phenyl groups | Antiviral |

| 5-(2-Hydroxyphenyl)-1H-pyrazole | Hydroxyl substitution on pyrazole | Antioxidant |

| N-(3,4-Dimethoxyphenyl)-pyrazole | Dimethoxy substitution affecting solubility | Enzyme inhibition |

Case Study 1: Anticancer Research

A study conducted on the anticancer properties of pyrazole derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for cancer therapy .

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial efficacy of pyrazole-based compounds found that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 4-((1-Methyl-1H-pyrazol-3-yl)methoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

4-[(1-Ethyl-1H-pyrazol-5-yl)methoxy]aniline

- Molecular Formula : C₁₂H₁₅N₃O.

- Molecular Weight : 218.16 g/mol .

- Key Difference : Ethyl group replaces methyl at the pyrazole N1 position, and the pyrazole substituent is at position 5 instead of 3.

5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline

Variations in the Linker or Aniline Substituents

3-Chloro-4-(3-methyl-1H-pyrazol-1-yl)aniline

- Molecular Formula : C₁₂H₁₅N₃O.

- Molecular Weight : 217.27 g/mol .

- Impact : Reduced solubility due to the absence of the methoxy linker; chlorine may enhance electrophilic reactivity.

4-[(1,3-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline

Data Table: Structural and Physicochemical Comparisons

Biological Activity

4-((1-Methyl-1H-pyrazol-3-yl)methoxy)aniline is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyrazole ring linked to an aniline moiety via a methoxy group, contributing to its chemical properties and biological efficacy.

Key Biological Activities

Research indicates that compounds featuring pyrazole and aniline structures exhibit a range of biological activities, including:

- Anticancer Properties : Some derivatives have demonstrated efficacy in inhibiting cancer cell proliferation by targeting tubulin polymerization. For example, studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth .

- Anti-inflammatory Effects : Pyrazole derivatives are often explored for their anti-inflammatory properties. Compounds in this class have been found to exhibit significant inhibition of inflammatory mediators, making them potential candidates for treating inflammatory diseases .

- Antiviral Activity : Certain pyrazole derivatives have shown promise against viral infections through various mechanisms, including the inhibition of viral replication .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the methoxy group enhances solubility and reactivity, which may contribute to its biological efficacy. Comparative analysis with structurally similar compounds reveals insights into the SAR:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(1-Methylpyrazolyl)aniline | Pyrazole directly attached to aniline | Anticancer |

| 3-(4-Methoxyphenyl)-1H-pyrazole | Contains methoxy and phenyl groups | Antiviral |

| 5-(2-Hydroxyphenyl)-1H-pyrazole | Hydroxyl substitution on pyrazole | Antioxidant |

| N-(3,4-Dimethoxyphenyl)-pyrazole | Dimethoxy substitution affecting solubility | Enzyme inhibition |

Anticancer Studies

In a study evaluating the anticancer properties of various pyrazole derivatives, it was found that compounds similar to this compound exhibited selective cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one derivative demonstrated an IC50 value of approximately 4 μM against MCF-7 cells, indicating significant potency .

Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory potential of pyrazole derivatives. In vitro assays revealed that certain compounds could significantly reduce the production of pro-inflammatory cytokines, showcasing their therapeutic potential for conditions like arthritis and other inflammatory diseases .

Mechanistic Studies

Mechanistic studies have indicated that the compound may exert its effects through multiple pathways, including the modulation of signaling pathways involved in cell survival and apoptosis. This multifaceted action enhances its potential as a lead compound for drug development .

Q & A

Q. What are the optimal synthetic routes for 4-((1-Methyl-1H-pyrazol-3-yl)methoxy)aniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution between 4-aminophenol derivatives and 1-methyl-1H-pyrazol-3-ylmethyl halides. Key factors include:

- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity by stabilizing intermediates .

- Catalysis: K₂CO₃ or Cs₂CO₃ improves substitution efficiency by deprotonating the hydroxyl group .

- Microwave-Assisted Synthesis: Reduces reaction time (30–60 min vs. 12–24 hr for classical methods) and increases yield by 10–15% .

Data Table:

| Method | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Classical (K₂CO₃/DMF) | 24 | 65–70 | 95–97 |

| Microwave (Cs₂CO₃/DMSO) | 0.5 | 75–80 | 98–99 |

Q. How can the structure of this compound be validated experimentally?

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths/angles (e.g., pyrazole N–N distance: 1.32 Å, C–O–C angle: 117.5°) .

- NMR Spectroscopy: Key signals include:

- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 218.1 confirms the molecular formula C₁₁H₁₃N₃O .

Advanced Research Questions

Q. How do electronic effects of the pyrazole and methoxy groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Pyrazole Ring: The electron-rich N-heterocycle directs electrophilic substitution to the 4-position, enabling Suzuki-Miyaura coupling with aryl boronic acids .

- Methoxy Group: Electron-donating effects stabilize intermediates in Ullmann-type couplings (e.g., CuI/1,10-phenanthroline catalysis) .

Data Contradiction:

Conflicting reports exist on regioselectivity in Pd-catalyzed reactions. DFT calculations suggest steric hindrance from the methyl group outweighs electronic effects, favoring C–H activation at the aniline para position .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

- Docking Studies (AutoDock Vina): Parameterize the pyrazole’s N-atoms as hydrogen-bond acceptors. Use PDB structures (e.g., EGFR kinase, 1M17) to predict binding poses .

- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns; RMSD < 2 Å indicates stable binding .

Key Finding:

The methoxy group forms hydrophobic interactions with kinase hinge regions, while the aniline NH₂ participates in salt bridges with Asp831 (IC₅₀ = 2.3 μM in EGFR inhibition assays) .

Q. How can discrepancies in reported solubility data be resolved?

Methodological Answer:

- Solubility Measurement: Use shake-flask method with HPLC quantification (pH 7.4 buffer: 19.7 μg/mL vs. DMSO: >50 mg/mL).

- pH-Dependent Solubility: Protonation of the aniline NH₂ at pH < 5 increases solubility by 3–5× .

Data Table:

| Solvent | Solubility (mg/mL) | Method | Reference |

|---|---|---|---|

| pH 7.4 buffer | 0.0197 | Shake-flask/HPLC | |

| DMSO | >50 | Visual inspection |

Q. What strategies mitigate byproduct formation during scale-up synthesis?

Methodological Answer:

- Byproduct Identification: Common impurities include:

- Oxidation Byproduct: Quinone formation (λmax = 420 nm) due to trace O₂ .

- Demethylation: Remove with activated charcoal (purity >99% after treatment) .

- Process Optimization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.